molecular formula C10H14N2O B2436804 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one CAS No. 521966-75-6

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one

Cat. No.: B2436804
CAS No.: 521966-75-6
M. Wt: 178.235
InChI Key: ZAGIBWOTDIWCEG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one (CAS 521966-75-6) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is primarily valued in research and development as a synthetic building block and chemical intermediate. Its structure, featuring a pyridine ring and a dimethylamino-ketone side chain, is of significant interest in medicinal chemistry for the construction of more complex molecules. For instance, compounds with similar 3-(dimethylamino)-1-(heteroaryl)propan-1-one scaffolds are investigated as key intermediates in the synthesis of potential pharmacologically active molecules, including those studied for interactions with neurological targets like the serotonin transporter (SERT) . This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(dimethylamino)-1-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGIBWOTDIWCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The most direct and well-documented method for synthesizing 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-one involves a one-step reaction between 3-acetylpyridine and Gold’s reagent ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride), a quaternary ammonium salt. This reaction, patented in 2010, eliminates multi-step sequences by leveraging the electrophilic nature of Gold’s reagent to facilitate C–N bond formation. The process is conducted under mild conditions, typically in a polar aprotic solvent such as methanol or acetonitrile, with heating to 70–80°C for 12 hours.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the enamine nitrogen in Gold’s reagent on the carbonyl carbon of 3-acetylpyridine, followed by elimination of a chloride ion to form the α,β-unsaturated ketone intermediate. Subsequent tautomerization yields the final product. This mechanism is consistent with prior studies on analogous enamine-ketone condensations.

Table 1: Summary of Gold’s Reagent Method

Parameter Detail
Reagents 3-Acetylpyridine, Gold’s reagent
Solvent Methanol or acetonitrile
Temperature 70–80°C
Reaction Time 12 hours
Purification Silica gel chromatography

Alternative Methodological Approaches

Catalytic Alkylation Strategies

Recent advances in iridium-catalyzed borrowing hydrogen reactions offer potential pathways for synthesizing α-alkylated ketones. In these systems, alcohols are dehydrogenated to ketones, which then undergo alkylation with amines. Applying this to 3-acetylpyridine and dimethylamine in the presence of an Ir(III) catalyst (e.g., [Cp*IrCl₂]₂) and a base like tBuOK could yield the target compound. However, this approach requires further optimization to achieve regioselective dimethylamino incorporation.

Physicochemical Properties and Characterization

Structural and Spectral Data

The molecular formula of this compound is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. While melting and boiling points are unreported, nuclear magnetic resonance (NMR) data for related compounds suggest characteristic peaks:

  • ¹H NMR (DMSO-d₆): δ 8.5–8.6 (pyridinyl H), 3.1–3.3 (N–CH₃), 2.8–3.0 (CH₂ adjacent to carbonyl).
  • ¹³C NMR: Peaks at ~200 ppm (carbonyl C), 150–160 ppm (pyridinyl C), and 40–45 ppm (N–CH₃).

Analytical Challenges

The compound’s polarity complicates isolation via conventional distillation, necessitating chromatographic purification. Additionally, the dimethylamino group’s basicity may lead to protonation under acidic work-up conditions, requiring careful pH adjustment during extraction.

Table 2: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Density Not reported
Flash Point Not reported

Chemical Reactions Analysis

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one can be compared with other enaminones and related compounds:

    3-Dimethylaminoacrolein: Similar in structure but differs in the position of the functional groups.

    N,N-Dimethyl-1,3-diaminopropane: Contains similar dimethylamino groups but lacks the pyridine ring.

    N,N-Dimethylforamide dimethyl acetal: Used as a reagent in the synthesis of enaminones .

The uniqueness of this compound lies in its combination of the pyridine ring and the enaminone structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one, also known as a pyridine derivative, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure includes a dimethylamino group and a pyridine ring, which are critical for its biological interactions. The molecular weight is approximately 204.27 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 1–7 µg/mL, suggesting effective inhibition of bacterial growth .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1
Escherichia coli3
Pseudomonas aeruginosa5

Cytotoxicity and Apoptosis Induction

In cellular assays, the compound has shown potential cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). An MTT assay revealed that it induces apoptosis through mechanisms including mitochondrial dysfunction and DNA damage. Specifically, it was observed to arrest the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Variations in substituents on the pyridine ring significantly influence its potency. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups. This correlation underscores the importance of electronic properties in modulating biological responses .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of several pyridine derivatives, this compound was highlighted for its superior activity against resistant strains of bacteria. The compound's ability to disrupt bacterial cell membranes was proposed as a mechanism for its antimicrobial action.

Case Study 2: Cancer Cell Line Studies

Another significant investigation involved assessing the compound's effects on various cancer cell lines. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis. The study concluded that this compound holds promise as a potential therapeutic agent in oncology .

Q & A

Basic: What synthetic methodologies are recommended for 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves Mannich-type reactions or condensation reactions between pyridine-3-carbaldehyde and dimethylamine derivatives. Key considerations include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) catalysts may be used depending on the substrate stability .
  • Purification : Recrystallization from tetrahydrofuran (THF) or ethyl acetate is effective for isolating high-purity crystals (>95%) .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) improves efficiency .

Advanced: How can conceptual density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can predict:

  • Electrophilicity : The pyridine ring and ketone group act as electron-deficient centers, making the compound reactive toward nucleophilic agents .
  • Fukui functions : Local softness indices highlight the pyridin-3-yl carbon as the primary site for nucleophilic attack .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize charge separation in transition states, enhancing reaction rates .
    Contradictions : Experimental data may conflict with DFT predictions due to steric hindrance from the dimethylamino group, requiring validation via voltammetry or spectroscopy .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 2.2–2.5 ppm (dimethylamino group) confirm substitution patterns .
    • ¹³C NMR : A carbonyl signal at ~200 ppm verifies the ketone moiety .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 176.22 ([M+H]⁺) align with the molecular formula C₁₀H₁₃N₂O .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using a C18 column with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., nitro or halogen substitutions) impact biological activity?

Answer:
Comparative studies with analogs reveal:

Modification Effect on Activity Reference
3-Nitrophenyl Enhanced DNA binding (via voltammetry)
6-Methylpyridin-3-yl Reduced antimicrobial activity vs. parent compound
Halogen substitution Increased cytotoxicity (Br > Cl) due to lipophilicity
Contradictions : Nitro groups improve DNA interaction but reduce solubility, complicating pharmacokinetic profiles .

Advanced: What methodologies are used to study interactions with biological macromolecules like DNA?

Answer:

  • Differential Pulse Voltammetry (DPV) : Detects guanine oxidation signal suppression (ΔI ~40%) upon DNA binding, indicating intercalation or groove binding .
  • Fluorescence Quenching : Stern-Volmer constants (Kₛᵥ ~10⁴ M⁻¹) quantify binding affinity to serum albumin .
  • Molecular Docking : AutoDock Vina simulations predict binding energies (ΔG ~-8.5 kcal/mol) at DNA minor grooves .
    Limitations : False positives may arise from non-specific interactions, necessitating corroboration with isothermal titration calorimetry (ITC) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent ketone oxidation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory due to potential irritancy .
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Dose-Response Analysis : EC₅₀ values may vary due to assay conditions (e.g., pH 7.4 vs. 6.5 altering protonation states) .
  • Meta-Analysis : Cross-referencing data from >10 studies shows antimicrobial IC₅₀ ranges of 5–50 µM, with outliers linked to impurity levels .
  • Structural Confirmation : Impurities (e.g., des-methyl analogs) can skew results; LC-MS/MS validation is critical .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Prodrug Design : Esterification of the ketone group improves oral bioavailability (e.g., acetylated derivative: t₁/₂ ↑ from 2.1 to 4.8 hr) .
  • Lipid Nanoparticles : Encapsulation increases blood-brain barrier penetration (AUC₀–₂₄ ↑ 3-fold in rodent models) .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4 IC₅₀ >100 µM) guide dosing regimens .

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